molecular formula C10H19NO2 B1464473 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine CAS No. 933736-29-9

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Cat. No.: B1464473
CAS No.: 933736-29-9
M. Wt: 185.26 g/mol
InChI Key: KFRRZOVRWKDXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine ( 933736-29-9) is a high-value heterocyclic building block of interest in medicinal chemistry and drug discovery. This compound features a piperidine ring linked by an ether bond to a tetrahydropyran ring, a structural motif that can enhance the physicochemical properties and pharmacokinetic profiles of potential therapeutic agents . With a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol, it is characterized by its use as a key synthetic intermediate . The compound's structure, offering both hydrogen bond donor and acceptor sites, makes it a versatile fragment for constructing more complex molecules for screening and development . This product is supplied with a minimum purity of 95% and is intended For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

3-(oxan-4-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRZOVRWKDXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Substitution

A prevalent method for preparing 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine involves nucleophilic substitution reactions where the piperidine acts as a nucleophile attacking an activated tetrahydropyran derivative.

  • Starting Materials: Typically, 4-hydroxy tetrahydro-2H-pyran derivatives or their activated esters/halides are used as electrophiles.
  • Nucleophile: Piperidine or its derivatives serve as nucleophiles.
  • Catalysts and Bases: Organic bases such as triethylamine are employed to deprotonate the hydroxy group or facilitate substitution. Solvents vary widely, including alcohols, nitriles, esters, ethers, ketones, or chlorinated solvents.
  • Reaction Conditions: Temperatures are maintained between 30°C and 120°C, with an optimal range around 70-75°C to balance reaction rate and selectivity.

This method is supported by patent literature where similar tetrahydropyran derivatives are reacted with amines under basic conditions to yield ether-linked products with good yields.

Palladium-Catalyzed Coupling Reactions

An alternative approach involves palladium-catalyzed coupling reactions between halogenated tetrahydropyran derivatives and piperidine or related amines.

  • Catalysts: Tetrakis(triphenylphosphine)palladium is preferred over palladium acetate due to cost-effectiveness and better yields.
  • Reaction Time and Temperature: Reactions conducted at 70-75°C complete within 3-4 hours, providing good yields.
  • Advantages: This method improves reaction rates and yields compared to traditional palladium acetate catalysis and is more suitable for scale-up in industrial settings.

Preparation of Tetrahydro-2H-pyran-4-yl Intermediates

The synthesis of the tetrahydro-2H-pyran-4-yl moiety itself is crucial and can be achieved via intramolecular nucleophilic substitution of substituted butyric acid methyl esters.

  • Step 1: Substitution reaction of 4-hydroxybutyric acid methyl ester with diazoacetic acid ethyl ester in the presence of catalysts such as Zn(OTf)2, ZnCl2, Mg(OTf)2, Cu(OTf)2, Pd(OTf)2, Cu(OAc)2, or Ag2CO3 to form 4-(2-ethoxy-2-oxo ethoxy) butyric acid methyl ester.
  • Step 2: Intramolecular nucleophilic substitution under alkaline conditions to cyclize and form tetrahydro-3-oxo-2H-pyran-4-carboxylic acid methyl ester, which can be further reduced or modified to the tetrahydro-2H-pyran-4-yl alcohol derivative required for ether formation.

This method features mild reaction conditions, avoids the need for strict inert atmospheres, and uses recyclable, low-cost catalysts, making it industrially attractive.

Direct Etherification via Hydroxy-Functionalized Piperidine Derivatives

In some research contexts, hydroxy-functionalized piperidine derivatives are reacted with tetrahydropyran derivatives to form the ether linkage.

  • For example, piperidine derivatives bearing hydroxyl or amino groups can be reacted with tetrahydro-2H-pyran-4-one or its derivatives under reflux in ethanol to yield ether-linked products.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion.
  • Yields in reported examples range from 60-70% with recrystallization purification.

Data Table: Summary of Key Preparation Parameters

Preparation Step Reagents/Catalysts Solvent Types Temperature (°C) Reaction Time Yield (%) Notes
Nucleophilic substitution (ether formation) Piperidine, tetrahydropyran derivative, triethylamine (base) Alcohols, nitriles, esters, ethers 30-120 (opt. 70-75) Several hours High Organic base preferred, mild conditions
Pd-catalyzed coupling Tetrakis(triphenylphosphine)palladium Various organic solvents 70-75 3-4 hours Good Cheaper catalyst, better yield than Pd(OAc)2
Tetrahydro-2H-pyran intermediate synthesis 4-hydroxybutyric acid methyl ester, diazoacetic acid ethyl ester, Zn(OTf)2 or similar Not specified (organic solvents) Mild Not specified Not specified Mild, no inert gas needed, recyclable catalyst
Direct etherification via hydroxy-piperidine Hydroxy-piperidine, tetrahydro-2H-pyran-4-one Ethanol Reflux (~78) 1-4 hours 60-70 Monitored by TLC, recrystallization purification

Detailed Research Findings

  • The use of organic bases such as triethylamine facilitates the nucleophilic substitution by deprotonating hydroxyl groups, enhancing nucleophilicity and promoting ether bond formation under mild to moderate temperatures.
  • Palladium-catalyzed methods significantly improve reaction efficiency and yield, with tetrakis(triphenylphosphine)palladium providing a cost-effective alternative to palladium acetate, especially for scale-up synthesis.
  • The preparation of the tetrahydro-2H-pyran-4-yl moiety via catalytic substitution and intramolecular cyclization is advantageous due to mild conditions, catalyst recyclability, and elimination of strict inert atmosphere requirements, which are beneficial for industrial applications.
  • Direct etherification methods using hydroxy-functionalized piperidine derivatives and tetrahydro-2H-pyran-4-one under reflux conditions in ethanol offer straightforward synthesis routes with reasonable yields and purity, suitable for laboratory-scale preparations.

Chemical Reactions Analysis

Types of Reactions

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of derivatives of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine as small-molecule inhibitors of the TGFβR1 receptor, which plays a crucial role in tumor progression and metastasis. For instance, a study identified a series of compounds including derivatives related to this structure that demonstrated significant anti-tumor efficacy in xenograft models, with one compound achieving an IC50 value of 12 nM against SMAD2/3 phosphorylation and showing a tumor growth inhibition (TGI) of 79.6% in H22 cell models .

Diabetes Management
Another promising application of tetrahydropyran-based compounds is in the treatment of metabolic disorders such as diabetes. Compounds that inhibit the sodium-glucose co-transporter 2 (SGLT2) are being investigated for their ability to promote glucose excretion and manage blood sugar levels effectively. The structural features provided by the tetrahydro-2H-pyran moiety enhance the pharmacological properties of these inhibitors, making them suitable candidates for further development .

Case Studies and Research Findings

Application AreaCompound DerivativeKey Findings
AnticancerTGFβR1 InhibitorsSignificant reduction in tumor growth in xenograft models
Diabetes ManagementSGLT2 InhibitorsPromotes renal glucose excretion; potential therapeutic use
Pharmaceutical SynthesisTetrahydropyranyl MethanesulfonateIntermediate for various drug formulations; stable under specific conditions

Mechanism of Action

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences Potential Applications
3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine C₁₀H₁₉NO₂ 185.26 Ether, piperidine, THP Reference compound Drug intermediate, CNS agents
4-(Tetrahydro-2H-pyran-4-yl)piperidine C₁₀H₁₉NO 169.26 Piperidine, THP (direct C-link) No ether oxygen; THP directly bonded to piperidine Agrochemicals, base for further derivatization
1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid C₁₁H₁₉NO₃ 213.27 Carboxylic acid, THP, piperidine Carboxylic acid at position 3 of piperidine Chelating agents, metal-binding pharmaceuticals
(±)-4-Hydroxy-6-methyl-1-(pyridin-4-ylmethyl)-3-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one C₁₈H₂₃N₂O₃ 315.39 Pyridinone, THP (position 3), pyridine THP at position 3; pyridinone core Anticancer or antimicrobial research
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine C₁₈H₂₂N₅O₃ 356.41 Oxadiazole, THP-ether, pyridine Oxadiazole linker; pyridine substituents Macrofilaricidal agents

Functional and Pharmacological Differences

Ether vs. Direct C-Linkage

The ether oxygen in 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine enhances hydrophilicity compared to 4-(tetrahydro-2H-pyran-4-yl)piperidine, which lacks the oxygen bridge . This difference impacts solubility and metabolic stability, with ether-linked compounds often exhibiting improved bioavailability.

Carboxylic Acid Derivative

1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid introduces a carboxylic acid group, increasing polarity and enabling interactions with metal ions or basic residues in biological targets. This contrasts with the neutral ether-linked parent compound .

Heterocyclic Modifications

The oxadiazole-containing analog () demonstrates macrofilaricidal activity, attributed to its ability to disrupt parasitic enzymes. The THP-ether group may enhance target binding through hydrogen bonding . In contrast, H₃ receptor antagonists like pitolisant () rely on piperidine derivatives for CNS penetration but lack the THP-ether motif, underscoring the pharmacological diversity of piperidine-based scaffolds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine, and how do reaction conditions impact yield?

  • Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions, leveraging hydroxyl-oxygen activation. Key conditions include anhydrous solvents (e.g., dichloromethane), bases like NaOH (for deprotonation), and controlled temperatures (0–25°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for piperidine:tetrahydropyran derivatives) and inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry (e.g., δ 3.5–4.5 ppm for tetrahydropyran oxygen-linked protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₉NO₂: 185.1416 g/mol). Infrared (IR) spectroscopy identifies functional groups (C-O-C stretch at ~1100 cm⁻¹). Purity is quantified via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are mandatory when handling this compound in the lab?

  • Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H315/H319 hazards). Work under fume hoods to prevent inhalation (H335). Static discharge precautions (P243) and storage in airtight containers (P403) are critical. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

  • Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce stereocontrol. X-ray crystallography (as in ) resolves ambiguities in spatial arrangement, while chiral HPLC (Chiralpak AD-H column) separates enantiomers .

Q. What strategies mitigate contradictory data in metabolic stability studies of this compound?

  • Answer : Cross-validate in vitro assays (e.g., liver microsomes + NADPH) with LC-MS/MS quantification. Adjust incubation conditions (pH 7.4, 37°C) and use isotopically labeled internal standards to control matrix effects. Compare results against positive controls (e.g., verapamil for CYP3A4 interactions) .

Q. How do substituents on the piperidine/tetrahydropyran rings influence biological activity?

  • Answer : Electron-withdrawing groups (e.g., -F, -Cl) on the pyran ring enhance metabolic stability by reducing CYP450 oxidation. Piperidine N-alkylation (e.g., methyl, benzyl) modulates target binding affinity, as seen in ACC2 inhibitors (IC₅₀ shifts from 10 nM to >1 µM) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Answer : Molecular dynamics simulations (AMBER force field) assess logP (partition coefficient) and membrane permeability. QSAR models correlate structural features (e.g., topological polar surface area <90 Ų) with oral bioavailability. ADMET Predictor™ or SwissADME tools are recommended .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound?

  • Answer : Variability often arises from trace moisture (hydrolysis) or catalyst lot differences. Replicate experiments under rigorously anhydrous conditions (molecular sieves, argon) and characterize intermediates (e.g., via TLC) to identify quenching side reactions. Cross-reference purity data (HPLC) from independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 2
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.